1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13888886
InChI: InChI=1S/C8H8BrNO2/c1-12-5-7(11)6-2-3-8(9)10-4-6/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one

CAS No.:

Cat. No.: VC13888886

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one -

Specification

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name 1-(6-bromopyridin-3-yl)-2-methoxyethanone
Standard InChI InChI=1S/C8H8BrNO2/c1-12-5-7(11)6-2-3-8(9)10-4-6/h2-4H,5H2,1H3
Standard InChI Key CFFGEQWLDZSSEL-UHFFFAOYSA-N
Canonical SMILES COCC(=O)C1=CN=C(C=C1)Br

Introduction

Chemical Identity and Structural Characteristics

The compound 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one belongs to the class of halogenated heterocycles, specifically bromopyridines. Its IUPAC name reflects its substitution pattern: a bromine atom at the 6-position of the pyridine ring and a 2-methoxyethyl ketone group at the 3-position . The molecular structure (Figure 1) highlights the planar pyridine core, which facilitates π-π stacking interactions in supramolecular chemistry, while the electron-withdrawing bromine and ketone groups enhance reactivity in cross-coupling reactions .

Table 1: Key Identifiers of 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one

PropertyValueSource
CAS Number1080060-86-1
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol
SynonymsAR029IIL

The compound’s structural analogs, such as 5-acetyl-2-bromopyridine (CAS 139042-59-4), share similar reactivity profiles, often serving as precursors in the synthesis of kinase inhibitors and other therapeutic agents . For instance, the acetyl group in 5-acetyl-2-bromopyridine has been replaced with methoxyethyl groups in medicinal chemistry campaigns to modulate solubility and target binding .

Physicochemical Properties

While explicit data on the melting point, boiling point, or solubility of 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one are absent in the provided sources, inferences can be drawn from structurally related bromopyridines. For example, 5-acetyl-2-bromopyridine exhibits a melting point of 124–128°C and solubility in methanol, suggesting that the methoxyethyl variant may share comparable polar characteristics . The predicted density of similar compounds (~1.53 g/cm³) further supports their solid-state stability under standard laboratory conditions .

The electron-deficient pyridine ring in this compound likely enhances its susceptibility to nucleophilic aromatic substitution, a property exploited in Suzuki-Miyaura and Buchwald-Hartwig couplings . Such reactions are pivotal in constructing complex heterocyclic frameworks for drug discovery .

Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use eye protection
Respiratory IrritationH335Ensure adequate ventilation

Handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. In case of eye exposure, rinsing with water for 15 minutes is recommended, followed by medical consultation . The compound’s storage should occur in an inert atmosphere at room temperature to prevent degradation .

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